molecular formula C24H21N3O5 B2910595 [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate CAS No. 1210764-69-4

[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate

Cat. No.: B2910595
CAS No.: 1210764-69-4
M. Wt: 431.448
InChI Key: QUPYONOHZSZVLP-UHFFFAOYSA-N
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Description

[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound known for its notable chemical stability and unique biological activities. This compound exhibits a wide range of scientific research applications, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. Starting materials often include 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid, which undergoes esterification, followed by the introduction of the [(1-cyanocyclohexyl)carbamoyl]methyl group through carbamoylation. These reactions require carefully controlled conditions, such as the use of anhydrous solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production process is optimized for large batches, utilizing continuous flow reactors for better control of reaction parameters and yield maximization. Catalysts such as palladium on carbon and solvents like dichloromethane are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate undergoes oxidation reactions typically mediated by agents such as potassium permanganate.

  • Reduction: : This compound can be reduced using agents like lithium aluminium hydride, leading to the formation of alcohol derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, facilitated by reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium

  • Reduction: : Lithium aluminium hydride in dry ether

  • Substitution: : Sodium hydroxide in aqueous solution

Major Products Formed

These reactions yield various derivatives that are useful for further chemical transformations or for biological activity studies.

Scientific Research Applications

[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate finds applications across several domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Acts as a probe in biological assays to study cellular processes.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

  • Industry: : Utilized in the manufacturing of advanced materials and as a reagent in chemical production.

Mechanism of Action

The biological activity of [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate involves interaction with specific molecular targets, such as enzymes or receptors. It modulates pathways crucial for cellular signaling and metabolic processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate stands out due to its higher stability and potent biological activities. Similar compounds include:

  • [(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate

  • [(1-cyanocyclohexyl)carbamoyl]ethyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate

Each of these compounds has distinct yet overlapping applications, with variations in their synthetic routes and specific effects.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c25-15-24(12-4-1-5-13-24)26-20(28)14-32-23(31)16-8-10-17(11-9-16)27-21(29)18-6-2-3-7-19(18)22(27)30/h2-3,6-11H,1,4-5,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPYONOHZSZVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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